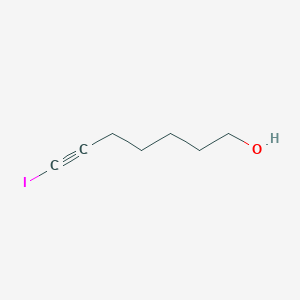

7-Iodo-6-heptynol

Description

Properties

Molecular Formula |

C7H11IO |

|---|---|

Molecular Weight |

238.07 g/mol |

IUPAC Name |

7-iodohept-6-yn-1-ol |

InChI |

InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7-9/h9H,1-3,5,7H2 |

InChI Key |

JXXDQHVDDPYBHS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC#CI)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 7-Iodo-6-heptynol, we compare it with structurally related iodinated alkynes and alcohols. Key compounds include 7-Iodo-1-heptyne (CAS 87462-66-6), 6-heptyn-1-ol (non-iodinated analog), and 5-iodo-4-pentynol (shorter chain variant). A detailed analysis is provided below:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Diversity: this compound uniquely combines iodine, alkyne, and hydroxyl groups, enabling dual reactivity in substitution and coupling reactions. In contrast, 7-Iodo-1-heptyne lacks the hydroxyl group, limiting its polarity and hydrogen-bonding capacity . 6-Heptyn-1-ol (non-iodinated) is less reactive toward electrophilic substitutions but serves as a solvent or precursor for esters.

Reactivity: The iodine atom in this compound facilitates nucleophilic displacement (e.g., with Grignard reagents), while its alkyne group supports metal-catalyzed couplings. This dual functionality is absent in shorter-chain analogs like 5-Iodo-4-pentynol, which may exhibit steric constraints.

Applications: 7-Iodo-1-heptyne is well-documented in polymer chemistry due to its terminal alkyne, whereas this compound’s hydroxyl group could enhance solubility in aqueous reactions, making it suitable for pharmaceutical intermediates.

Stability and Handling: Iodinated alkynes are typically light- and moisture-sensitive.

Preparation Methods

Step 1: Iodination

As described in Section 1.

Step 2: Coupling with Trimethylsilylacetylene

-

Solvent : THF or methanol

-

Conditions :

The CuCl/piperidine system outperforms traditional Pd catalysts in this context, likely due to reduced side reactions and improved selectivity for terminal alkynes.

Radical-Based Dehydroiodination

A novel approach involves radical intermediates to install the iodine atom. For example, Oestreich’s dehydroxylation method could be adapted:

-

Tosylation : Convert 6-heptynol to its tosylate derivative.

-

Radical Deoxygenation : Treat with B(C₆F₅)₃ and Et₃SiH to replace the tosyl group with iodine.

Advantages :

-

Avoids harsh acidic/basic conditions.

-

Compatible with sensitive functional groups.

Limitations :

-

Requires anhydrous conditions and specialized catalysts.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 7-Iodo-6-heptynol with high purity, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis involving alkyne iodination and subsequent alcohol protection/deprotection is commonly employed. Key parameters include temperature control (0–5°C for iodination to minimize side reactions) and the use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC or in situ FTIR to track iodine incorporation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the alkyne proton absence (δ ~2.5–3.5 ppm) and iodine’s deshielding effect on adjacent carbons.

- IR Spectroscopy : Verify alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (M+•) and fragmentation patterns consistent with iodine loss (e.g., m/z = [M – I]+).

- Elemental Analysis : Validate iodine content (±0.3% deviation). Cross-referencing with known databases (e.g., SciFinder) is essential .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across studies?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., Pd vs. Cu), solvent polarity, or iodine source stability. A systematic approach includes:

- Controlled Replication : Reproduce experiments using identical conditions (catalyst, solvent, temperature) from conflicting studies.

- Kinetic Analysis : Compare reaction rates (e.g., via GC-MS or HPLC) to isolate rate-limiting steps.

- Computational Modeling : Use DFT calculations to assess iodine’s electronic effects on transition states.

- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or confounding variables (e.g., moisture sensitivity) .

Q. What experimental strategies improve the stability of this compound in long-term storage for mechanistic studies?

- Methodological Answer : Stability challenges stem from iodine’s susceptibility to light and nucleophilic attack. Mitigation strategies include:

- Solvent Selection : Use aprotic, non-polar solvents (e.g., hexane) to reduce hydrolysis.

- Additives : Introduce radical scavengers (e.g., BHT) or stabilizers (e.g., ascorbic acid) at 0.1–1.0 wt%.

- Storage Conditions : Store in amber vials under inert gas (Ar/N₂) at –20°C. Regularly test stability via NMR/GC over 6–12 months.

- Degradation Pathway Mapping : Use LC-MS to identify decomposition byproducts (e.g., heptynoic acid) .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate Scope Screening : Test reactivity with diverse partners (aryl/alkyl halides, boronic acids) under Pd(0)/Cu(I) catalysis.

- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to detect intermediate species (e.g., π-alkyne complexes).

- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer mechanisms.

- Steric/Electronic Probes : Introduce substituents on the alkyne or alcohol to assess steric hindrance/electronic effects on coupling efficiency .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing inconsistent yield data in this compound synthesis?

- Methodological Answer :

- ANOVA : Identify significant variance across experimental batches.

- Multivariate Regression : Correlate yield with variables like catalyst loading, temperature, and solvent polarity.

- Error Source Categorization : Classify errors as systematic (e.g., impure reagents) or random (e.g., temperature fluctuations).

- Robustness Testing : Apply Youden’s ruggedness test to evaluate method resilience .

Experimental Design and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Blind Testing : Distribute protocols to independent labs for replication.

- Standard Reference Materials (SRMs) : Use certified iodine-containing analogs as benchmarks.

- Interlaboratory Comparisons : Share raw data (e.g., NMR spectra, chromatograms) via platforms like Zenodo for peer validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of iodine vapors.

- Waste Management : Neutralize iodine residues with NaHSO3 before disposal.

- Emergency Protocols : Train staff in emergency response for accidental spills (e.g., iodine neutralization with activated charcoal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.